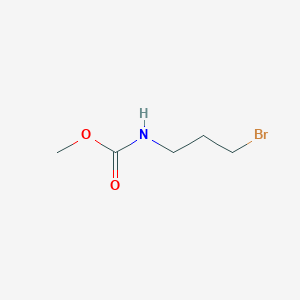

Methyl(3-bromopropyl)carbamate

Description

Methyl(3-bromopropyl)carbamate is a brominated carbamate derivative characterized by a methyl carbamate group attached to a 3-bromopropyl chain. This compound serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry for the development of kinase inhibitors, antiplatelet agents, and targeted drug delivery systems . Its bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions to form amines or other functionalized derivatives. The compound is frequently employed in coupling reactions (e.g., with tert-butyl carbamates or amines) to generate precursors for pharmaceuticals, as demonstrated in the synthesis of atypical chemokine receptor 3 (ACKR3) agonists and pyrido[2,3-d]pyrimidin-7(8H)-one-based kinase inhibitors .

Properties

Molecular Formula |

C5H10BrNO2 |

|---|---|

Molecular Weight |

196.04 g/mol |

IUPAC Name |

methyl N-(3-bromopropyl)carbamate |

InChI |

InChI=1S/C5H10BrNO2/c1-9-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8) |

InChI Key |

KSFQGVGRUXUPFK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Reactivity : The bromine in Methyl(3-bromopropyl)carbamate enhances nucleophilic substitution efficiency compared to chlorine in Ethyl 3-chloropropyl(methyl)carbamate, which requires harsher conditions .

- Protecting Groups : The fluorenylmethyl group in (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate enables temporary protection in peptide synthesis (Fmoc strategy), whereas benzyl groups offer stability in acidic conditions .

- Solubility and Lipophilicity : Benzyl and fluorenylmethyl substituents increase lipophilicity, impacting membrane permeability in drug candidates, while hydroxypropyl groups improve aqueous solubility .

Methyl(3-bromopropyl)carbamate in Medicinal Chemistry

- ACKR3 Agonists : Served as a precursor in reductive amination and coupling reactions to synthesize compounds with antiplatelet activity (e.g., compound 34 in , yield: 70%) .

- Kinase Inhibitors : Used to introduce propylamine chains into pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds, achieving selective inhibition of MST3/4 kinases (compound 51, purified via silica chromatography) .

Comparative Studies

- Yield Efficiency : Methyl(3-bromopropyl)carbamate demonstrated higher yields (87% in ) compared to tert-butyl (3-bromopropyl)carbamate derivatives (28% in ), attributed to steric hindrance from bulkier groups .

- Lipophilicity Effects : Carbamate-substituted compounds with longer alkyl chains (e.g., -propyl vs. -methyl) showed enhanced cellular uptake in cardiovascular drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.